

# Biological significance of terminal galactose absence in N-glycans.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide to the Biological Significance of Terminal Galactose Absence in N-glycans

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The absence of terminal galactose residues on the N-glycans of glycoproteins, a state known as agalactosylation, is a critical post-translational modification with profound biological implications. This guide provides a comprehensive technical overview of the significance of terminal galactose absence, focusing primarily on its role in the function of Immunoglobulin G (IgG) and its association with autoimmune diseases. We will explore the molecular mechanisms affected by agalactosylation, present quantitative data from clinical studies, detail the experimental protocols used for its analysis, and discuss its implications for therapeutic drug development.

# Introduction to N-Glycosylation and Agalactosylation

N-linked glycosylation is a fundamental post-translational modification where a complex carbohydrate structure (glycan) is attached to the asparagine (Asn) residue of a protein, typically within the Asn-X-Ser/Thr sequon.[1] This process, occurring in the endoplasmic reticulum and Golgi apparatus, is crucial for protein folding, stability, and function.[1]



The N-glycans on the Fc region of Immunoglobulin G (IgG), specifically at the conserved Asn-297 site, are predominantly biantennary complex-type structures.[2][3] The composition of these glycans is heterogeneous, with variations in the terminal sugars. The structure is often denoted using a nomenclature system where 'G' indicates the number of terminal galactose residues.

- G2: Both antennae terminate with galactose.
- G1: One antenna terminates with galactose.
- G0: Neither antenna has a terminal galactose, exposing the underlying N-acetylglucosamine (GlcNAc) residues.

The absence of terminal galactose (G0 glycoform), or agalactosylation, is a key glycan modification that significantly alters the biological activity of the glycoprotein.

# **Biological Significance in Health and Disease**

The level of agalactosylated IgG (agalactosyl-IgG or IgG-G0) is a dynamically regulated feature of the immune system. While present at low levels in healthy individuals, its prevalence increases significantly with age and, most notably, in the context of several chronic inflammatory and autoimmune diseases.[4]

#### **Association with Autoimmune Diseases**

A substantial body of evidence links elevated levels of IgG-G0 to the pathogenesis of autoimmune diseases, particularly Rheumatoid Arthritis (RA).

- Rheumatoid Arthritis (RA): Patients with RA consistently show a decreased level of IgG
  galactosylation compared to healthy individuals. This aberrancy is not merely a consequence
  of the disease; studies have shown that IgG agalactosylation can predate the clinical onset
  of RA by several years. Furthermore, the level of agalactosylation correlates with disease
  activity, especially in female patients.
- Systemic Lupus Erythematosus (SLE): Significant galactose deficiency in serum IgG is also a feature of SLE. This alteration is believed to decrease the immunosuppressive potential of circulating immunoglobulins, contributing to the inflammatory state.



 Other Inflammatory Conditions: Increased IgG-G0 has also been observed in Crohn's disease and tuberculosis, suggesting it is a common feature in a variety of chronic inflammatory conditions.

## **Molecular Mechanisms and Signaling Pathways**

The pro-inflammatory effect of agalactosylated IgG is complex and involves the modulation of effector functions through interactions with Fc receptors and the complement system. The exposure of terminal GlcNAc residues on the Fc glycan is the initiating structural change.

### **Interaction with Fc Gamma Receptors (FcyRs)**

The glycan structure at Asn-297 is critical for maintaining the conformation of the IgG Fc region, which is necessary for binding to FcyRs on immune cells like macrophages and natural killer (NK) cells. Counterintuitively, some studies have shown that agalactosylation decreases the binding affinity for certain activating FcyRs. However, a leading model proposes that the overall galactosylation state of the total IgG pool sets the activation threshold for immune cells. A higher proportion of G0 glycoforms in the broader IgG population may lower this activation threshold, making autoantigen-specific immune complexes more potent triggers of inflammation.

### The Role of the Complement System

The classical complement pathway is initiated by the binding of C1q to the IgG Fc region. Galactosylation is important for this interaction, and its absence has been shown to decrease C1q binding and downstream activation.

An alternative hypothesis involves the Lectin Pathway of complement activation. It was proposed that the exposed GlcNAc residues on IgG-G0 could be recognized by Mannose-Binding Lectin (MBL), a key pattern recognition molecule of the lectin pathway. However, this remains a point of contention in the literature, with several studies finding no evidence for MBL-mediated activation by agalactosylated IgG. The activity of IgG-G0 appears to be fully dependent on activating Fc receptors rather than MBL.





Click to download full resolution via product page

Figure 1: Signaling pathways affected by agalactosylated IgG (IgG-G0).

## Quantitative Data on Agalactosylation in Disease

The shift in the IgG glycome towards an agalactosylated state is a quantifiable biomarker. The tables below summarize representative data from studies comparing IgG galactosylation in patients and healthy controls.



| Table 1: IgG Agalactosylation in Rheumatoid Arthritis (RA)             |                                        |
|------------------------------------------------------------------------|----------------------------------------|
| Parameter                                                              | Value                                  |
| Aberrant Galactosylation Ratio (G0/G1)                                 |                                        |
| RA Patients                                                            | 1.36 ± 0.43                            |
| Healthy Controls                                                       | 1.01 ± 0.23                            |
| P-value                                                                | < 0.0001                               |
| Correlation with Disease Activity (Spearman rho)                       | 0.37 (p<0.0001)                        |
| Significance of Lowered Galactosylation                                | p = 0.0012                             |
|                                                                        |                                        |
| Table 2: IgG Agalactosylation in Systemic<br>Lupus Erythematosus (SLE) |                                        |
| Parameter                                                              | Value                                  |
| Galactose Residues per Mole of IgG                                     |                                        |
| SLE Patients                                                           | 3.18 ± 0.66                            |
| Healthy Controls                                                       | 3.82 ± 0.41                            |
| P-value                                                                | < 0.001                                |
| Association of Agalactosylation (G0n) with ANA positivity              | 0.34 ± 0.11 (p=4.13x10 <sup>-2</sup> ) |

# **Experimental Protocols for N-Glycan Analysis**

Analyzing the glycosylation state of proteins is essential for research and biopharmaceutical quality control. Below are detailed methodologies for key experiments.

## Workflow for N-Glycan Release, Labeling, and Analysis



The most common workflow involves the enzymatic release of N-glycans, fluorescent labeling for sensitive detection, and separation by chromatography.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. waters.com [waters.com]
- 2. Abberant Immunoglobulin G Glycosylation in Rheumatoid Arthritis by LTQ-ESI-MS PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of IgG glycosylation in rheumatoid arthritis patients by MALDI-TOF-MSn and capillary electrophoresis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormal glycosylation of serum IgG from patients with chronic inflammatory diseases -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological significance of terminal galactose absence in N-glycans.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236651#biological-significance-of-terminal-galactose-absence-in-n-glycans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com